molecular formula C4H9NO4S B1526856 Methyl 2-sulfamoylpropanoate CAS No. 1249322-47-1

Methyl 2-sulfamoylpropanoate

Cat. No. B1526856
M. Wt: 167.19 g/mol
InChI Key: RCMMPOBOKPZDDU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Methyl 2-sulfamoylpropanoate has a molecular weight of 167.18 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results.

Scientific Research Applications

  • Application in the Chemical Industry

    • Field : Industrial Chemistry
    • Summary : MES is widely used in the chemical industry due to its excellent surface-activity and self-assembly behavior . It’s particularly advantageous as a phosphide-free detergent because of its low oil/water interfacial tension and eco-friendliness .
    • Methods : The industrial preparation of MES commonly uses fatty acids as raw materials, which are processed through esterification, sulfonation, re-esterification, and bleaching .
    • Results : MES demonstrates excellent water solubility and water hardness stability, low viscosity, good wetting power, and non-toxicity .
  • Application as an Emulsifying Agent

    • Field : Surfactant Science
    • Summary : MES has been used as an emulsifying agent to improve the storage stability of asphalt and asphalt-latex emulsions .
    • Methods : The emulsification properties of MES are related to its hydrophile-lipophile balance (HLB), which can predict the expected type of emulsion .
    • Results : The stability of surfactant emulsions is around 60%, which is comparable to that of sodium dodecyl sulfate (SDS) .

properties

IUPAC Name

methyl 2-sulfamoylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-3(4(6)9-2)10(5,7)8/h3H,1-2H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMMPOBOKPZDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-sulfamoylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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